molecular formula C10H12N4O B1493028 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098057-33-9

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No. B1493028
CAS RN: 2098057-33-9
M. Wt: 204.23 g/mol
InChI Key: GQMKGFFLNWXQCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a chemical compound with the molecular formula C10H13N5 . It is used for pharmaceutical testing .

Scientific Research Applications

Antimicrobial Potential

This compound has demonstrated promising results as an antimicrobial agent. Derivatives of this class of compounds, specifically 1a and 1b, have shown good efficacy against a range of microbial pathogens . The potential for this compound to be developed into a new class of antibiotics is significant, especially in the face of rising antibiotic resistance.

Pharmaceutical Testing

The compound is available for purchase as a reference standard for pharmaceutical testing . This indicates its utility in the development and quality control of pharmaceutical products, where it may serve as a benchmark to ensure the purity and composition of new drugs.

Chemical Research

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: is a chemical of interest in research due to its unique properties. It can be used in various chemical reactions and studies to understand its behavior and reaction mechanisms, which can lead to the discovery of new reactions or synthesis methods.

Structural Analysis

The 1H-NMR Spectrum of the compound corresponds to its assigned structure . This is essential for researchers who are studying the compound’s structure-activity relationship, which could lead to the design of more effective compounds with similar structures.

properties

IUPAC Name

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-13-4-5-14-10(13)7(9(11)15)8(12-14)6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMKGFFLNWXQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 2
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6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 3
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 4
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 5
Reactant of Route 5
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Reactant of Route 6
6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.